molecular formula C18H25N3O2 B6695249 N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-2-(3-hydroxyphenyl)acetamide

N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-2-(3-hydroxyphenyl)acetamide

Cat. No.: B6695249
M. Wt: 315.4 g/mol
InChI Key: JDURWQGKSFYRBA-UHFFFAOYSA-N
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Description

N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-2-(3-hydroxyphenyl)acetamide: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrazole ring substituted with a tert-butyl group and a methyl group, linked to a phenylacetamide moiety with a hydroxy group on the phenyl ring.

Properties

IUPAC Name

N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-2-(3-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-12(16-11-21(18(3,4)5)20-13(16)2)19-17(23)10-14-7-6-8-15(22)9-14/h6-9,11-12,22H,10H2,1-5H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDURWQGKSFYRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C)NC(=O)CC2=CC(=CC=C2)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-2-(3-hydroxyphenyl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrazole ring: Starting with tert-butyl hydrazine and acetylacetone, the pyrazole ring is formed through a cyclization reaction.

    Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide to introduce the 1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl group.

    Amidation: The final step involves the reaction of the alkylated pyrazole with 3-hydroxyphenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine.

    Substitution: The tert-butyl group on the pyrazole ring can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various alkyl or aryl substituted derivatives.

Scientific Research Applications

Chemistry: : This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Biology : It may serve as a ligand in biochemical assays to study enzyme interactions or receptor binding. Medicine Industry : Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-2-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites or receptor binding pockets, while the hydroxyphenyl group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

  • N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-2-(4-hydroxyphenyl)acetamide
  • N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-2-(3-methoxyphenyl)acetamide

Uniqueness: The presence of the hydroxy group on the 3-position of the phenyl ring in N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-2-(3-hydroxyphenyl)acetamide provides unique hydrogen bonding capabilities, which can enhance its binding affinity and specificity towards certain biological targets compared to its analogs.

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